2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2246993-38-2
VCID: VC5554825
InChI: InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7,11H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)F
Molecular Formula: C13H16BF3O2
Molecular Weight: 272.07

2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2246993-38-2

Cat. No.: VC5554825

Molecular Formula: C13H16BF3O2

Molecular Weight: 272.07

* For research use only. Not for human or veterinary use.

2-[2-(Difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2246993-38-2

Specification

CAS No. 2246993-38-2
Molecular Formula C13H16BF3O2
Molecular Weight 272.07
IUPAC Name 2-[2-(difluoromethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7,11H,1-4H3
Standard InChI Key VSQBSMWJMSUIET-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,3,2-dioxaborolane ring (pinacol boronic ester) with four methyl groups at the 4,4,5,5-positions. The aromatic ring is substituted with a difluoromethyl group at the 2-position and a fluorine atom at the 4-position (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2246993-38-2
Molecular FormulaC13H16BF3O2\text{C}_{13}\text{H}_{16}\text{BF}_3\text{O}_2
Molecular Weight272.07 g/mol
Purity≥95% (typical commercial)
Boiling PointNot reported
Melting PointNot reported

Spectroscopic Characterization

While explicit NMR or IR data for this compound is limited in public sources, analogous pinacol boronic esters exhibit characteristic 11B^{11}\text{B} NMR shifts between 28–32 ppm and 19F^{19}\text{F} NMR signals near -120 ppm for difluoromethyl groups . The SMILES string (B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)F) and InChIKey (VSQBSMWJMSUIET-UHFFFAOYSA-N) confirm its stereoelectronic profile .

Synthesis and Optimization

General Synthetic Routes

The compound is synthesized via Pd- or Cu-catalyzed borylation of halogenated precursors with pinacolborane (HBpin\text{HBpin}) . A representative protocol involves:

  • Halogenation: 2-Bromo-4-fluorophenyl derivatives are treated with difluoromethylation agents (e.g., ClCF2H\text{ClCF}_2\text{H}) to introduce the difluoromethyl group .

  • Miyaura Borylation: The halogenated intermediate reacts with HBpin\text{HBpin} in the presence of Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 and a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) in tetrahydrofuran (THF) at 80°C .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldSource
DifluoromethylationClCF2H\text{ClCF}_2\text{H}, MgSO4\text{MgSO}_4, Pinacol\text{Pinacol}72–85%
BorylationHBpin\text{HBpin}, Pd(dppf)Cl2\text{Pd(dppf)Cl}_2, THF, 80°C62–94%

Solvent and Catalyst Optimization

  • Solvent Systems: Mixed solvents (toluene/water) enhance solubility and reaction rates.

  • Catalysts: Pd(OAc)2\text{Pd(OAc)}_2 with triethylamine improves yields in microwave-assisted reactions .

  • Additives: Tetrabutylammonium bromide (TBAB) accelerates cross-coupling by phase-transfer catalysis .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This boronic ester is pivotal in forming biaryl structures for pharmaceuticals (e.g., kinase inhibitors) and OLED materials . For example, coupling with 4-bromoanisole yields 4'-fluoro-2-difluoromethylbiphenyl, a precursor for anticancer agents.

Table 3: Representative Coupling Reactions

Partner (Aryl Halide)ProductYieldApplicationSource
4-Bromoanisole4'-Methoxy-2-difluoromethylbiphenyl89%Drug intermediates
3-Iodopyridine3-(2-Difluoromethylphenyl)pyridine76%Ligand synthesis

Fluorine-Specific Reactivity

The difluoromethyl group (CF2H-\text{CF}_2\text{H}) enhances metabolic stability and lipophilicity in drug candidates, while the fluorine atom directs electrophilic substitution reactions .

Comparative Analysis with Analogues

Table 4: Structural and Functional Analogues

Compound (CAS)SubstituentsReactivity DifferenceSource
2-(4-Fluorophenyl)-pinacol boronate (876062-39-4)No difluoromethyl groupLower metabolic stability
2-(3-Difluoromethylphenyl)-pinacol boronate (1698908-91-6)Meta-substitutionAltered regioselectivity
2-(2-Trifluoromethylphenyl)-pinacol boronate (879275-72-6)CF3-\text{CF}_3 groupHigher electron-withdrawing effect

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